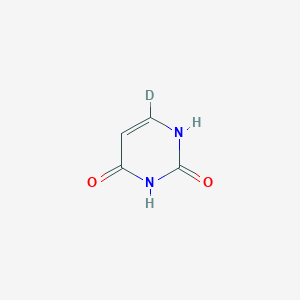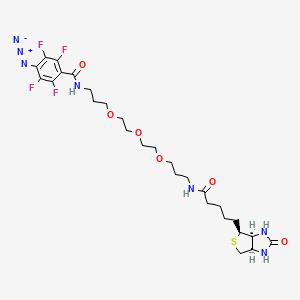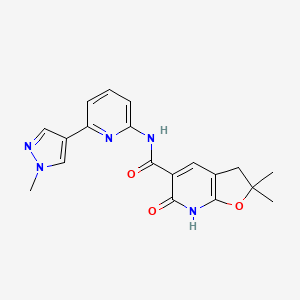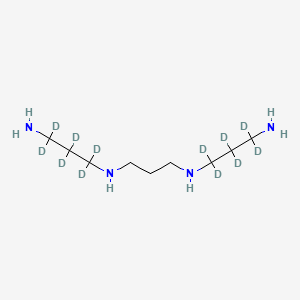
N,N'-Bis(3-aminopropyl-D6)-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine typically involves the reaction of deuterated 1,3-dibromopropane with deuterated 3-aminopropylamine. The reaction is carried out under anhydrous conditions to prevent the incorporation of protium (normal hydrogen) into the final product. The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated starting materials is crucial to maintain the deuterium content in the final compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its deuterium content.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of deuterated materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can alter the reaction kinetics and stability of the compound, leading to different biological and chemical behaviors compared to non-deuterated analogs. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(3-aminopropyl)-1,3-propanediamine (non-deuterated analog)
- N,N’-Bis(2-aminoethyl)-1,2-ethanediamine
- N,N’-Bis(4-aminobutyl)-1,4-butanediamine
Uniqueness
N,N’-Bis(3-aminopropyl-D6)-1,3-propanediamine is unique due to its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H24N4 |
|---|---|
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
N'-[3-[(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)amino]propyl]-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2/i1D2,2D2,4D2,5D2,6D2,7D2 |
Clave InChI |
ZAXCZCOUDLENMH-JIVOINLISA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCNC([2H])([2H])C([2H])([2H])C([2H])([2H])N |
SMILES canónico |
C(CN)CNCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
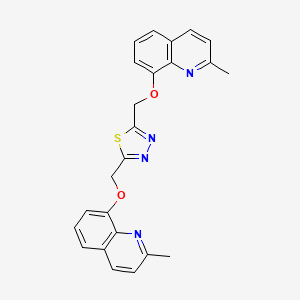
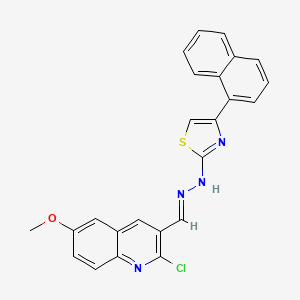
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
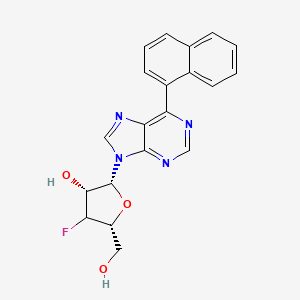



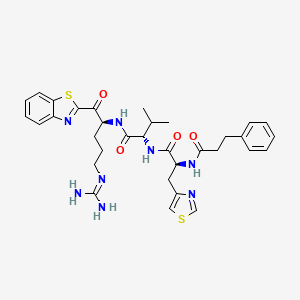

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
